molecular formula C29H28ClN2+ B15089932 Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride CAS No. 648409-15-8

Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride

Cat. No.: B15089932
CAS No.: 648409-15-8
M. Wt: 440.0 g/mol
InChI Key: POMZSIUDTHEEJJ-UHFFFAOYSA-M
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Description

Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride is a quaternary ammonium compound It is characterized by the presence of isoquinolinium moieties linked through a 2,4,6-trimethyl-1,3-phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride typically involves the reaction of isoquinoline with a suitable alkylating agent, such as 2,4,6-trimethylbenzyl chloride, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, with the addition of a base such as sodium hydroxide to facilitate the alkylation process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinolinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as halides or thiolates replace the chloride ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Isoquinolinium N-oxides.

    Reduction: Reduced isoquinolinium derivatives.

    Substitution: Isoquinolinium thiolates.

Scientific Research Applications

Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its potential antimicrobial properties, particularly against Gram-positive bacteria.

    Medicine: Explored as a potential drug candidate for the treatment of certain neurological disorders due to its ability to interact with neurotransmitter receptors.

    Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can bind to specific protein targets, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-, chloride: Similar in structure but with different substituents, leading to distinct chemical and biological properties.

    1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Shares the 2,4,6-trimethylphenyl group but differs in the core structure, resulting in different reactivity and applications.

Uniqueness

Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. Its ability to act as a phase transfer catalyst and its potential antimicrobial properties set it apart from other similar compounds.

Properties

CAS No.

648409-15-8

Molecular Formula

C29H28ClN2+

Molecular Weight

440.0 g/mol

IUPAC Name

2-[[3-(isoquinolin-2-ium-2-ylmethyl)-2,4,6-trimethylphenyl]methyl]isoquinolin-2-ium;chloride

InChI

InChI=1S/C29H28N2.ClH/c1-21-16-22(2)29(20-31-15-13-25-9-5-7-11-27(25)18-31)23(3)28(21)19-30-14-12-24-8-4-6-10-26(24)17-30;/h4-18H,19-20H2,1-3H3;1H/q+2;/p-1

InChI Key

POMZSIUDTHEEJJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1C[N+]2=CC3=CC=CC=C3C=C2)C)C[N+]4=CC5=CC=CC=C5C=C4)C.[Cl-]

Origin of Product

United States

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